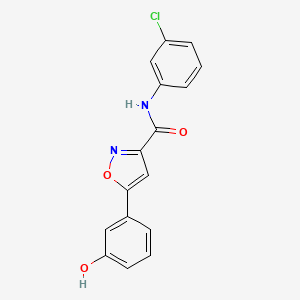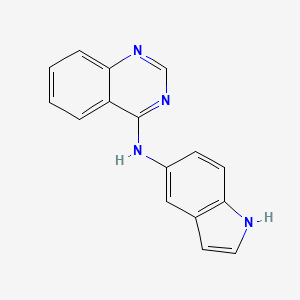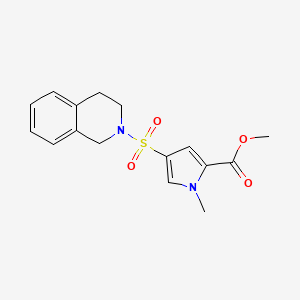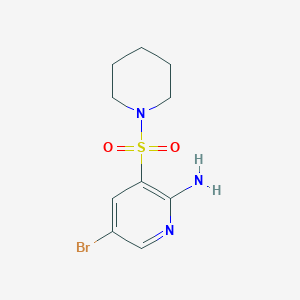
1-(Benzimidazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzimidazol-1-yl)propan-2-ol, also known as BIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIP is a benzimidazole derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 1-(Benzimidazol-1-yl)propan-2-ol is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes in cells. 1-(Benzimidazol-1-yl)propan-2-ol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 1-(Benzimidazol-1-yl)propan-2-ol has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
1-(Benzimidazol-1-yl)propan-2-ol has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. 1-(Benzimidazol-1-yl)propan-2-ol has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. 1-(Benzimidazol-1-yl)propan-2-ol has also been shown to modulate the immune response by regulating the production of cytokines and chemokines. In addition, 1-(Benzimidazol-1-yl)propan-2-ol has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Benzimidazol-1-yl)propan-2-ol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 1-(Benzimidazol-1-yl)propan-2-ol can be easily modified to introduce different functional groups, which can be used to tune its properties. However, 1-(Benzimidazol-1-yl)propan-2-ol also has some limitations, including its low aqueous solubility, which can limit its bioavailability, and its potential toxicity, which can affect its use in vivo.
Orientations Futures
There are several future directions for the research on 1-(Benzimidazol-1-yl)propan-2-ol, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for different diseases, and the exploration of its properties for material science and catalysis. In addition, the study of the structure-activity relationship of 1-(Benzimidazol-1-yl)propan-2-ol can provide insights into its mechanism of action and guide the design of more potent and selective derivatives.
Méthodes De Synthèse
1-(Benzimidazol-1-yl)propan-2-ol can be synthesized using different methods, including the reaction of benzimidazole with 2-bromo-1-propanol in the presence of potassium carbonate, or the reaction of benzimidazole with 2-chloro-1-propanol in the presence of cesium carbonate. The yield of 1-(Benzimidazol-1-yl)propan-2-ol can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
1-(Benzimidazol-1-yl)propan-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(Benzimidazol-1-yl)propan-2-ol has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and inflammation. In material science, 1-(Benzimidazol-1-yl)propan-2-ol has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In catalysis, 1-(Benzimidazol-1-yl)propan-2-ol has been used as a ligand for the synthesis of chiral catalysts with high enantioselectivity.
Propriétés
IUPAC Name |
1-(benzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-8(13)6-12-7-11-9-4-2-3-5-10(9)12/h2-5,7-8,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWGIKGRSPZWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzimidazol-1-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)

![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)



![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B7518421.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-N'-(3-morpholin-4-ylpropyl)urea](/img/structure/B7518446.png)

